molecular formula C9H16Cl2N4 B2387982 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-58-5

6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

Cat. No. B2387982
CAS RN: 1448850-58-5
M. Wt: 251.16
InChI Key: MYTKSGBFSHCSEK-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a chemical compound that has been used in scientific research for various applications. This compound is also known as JNJ-26481585, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is not fully understood. However, it has been shown to interact with several molecular targets, including histone deacetylases (HDACs) and GABA-A receptors. HDACs are enzymes that regulate gene expression, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting HDACs, this compound may prevent the growth and proliferation of cancer cells. On the other hand, the modulation of GABA-A receptors may contribute to the compound's neurological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride have been studied extensively. In addition to its anticancer and neurological effects, this compound has been found to affect various other physiological processes. For example, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects. It has also been found to affect the expression of certain genes, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride in lab experiments include its diverse range of applications and its well-established synthesis method. However, there are also some limitations to its use. For example, the mechanism of action of this compound is not fully understood, which may limit its potential as a therapeutic agent. Additionally, the compound may have off-target effects that need to be taken into consideration when designing experiments.

Future Directions

There are several future directions related to 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapy. Another direction is to study its neurological effects in more detail and evaluate its potential as a therapeutic agent for neurological disorders. Additionally, there may be other molecular targets that this compound interacts with, which could be explored in future studies. Overall, the diverse range of applications and potential therapeutic benefits of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has been reported in several studies. One of the most common methods involves the reaction of 6-methylpyrimidin-4-amine with (S)-3-pyrrolidinol in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.

Scientific Research Applications

The scientific research application of 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is diverse. This compound has been used in various studies related to cancer research, neurobiology, and pharmacology. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been found to modulate the activity of certain neurotransmitter receptors, indicating its potential as a therapeutic agent for neurological disorders.

properties

IUPAC Name

6-methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3,(H,11,12,13);2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTKSGBFSHCSEK-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)N[C@H]2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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